1-Butyl-1H-benzoimidazole-2-thiol
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Overview
Description
1-Butyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C11H14N2S It is a derivative of benzimidazole, featuring a butyl group at the nitrogen atom and a thiol group at the second position of the benzimidazole ring
Scientific Research Applications
1-Butyl-1H-benzoimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit biological activity as antiviral, antimicrobial, and antitumor agents . They have been tested for their activity as Bcl-2 inhibitors on various cancer cells .
Mode of Action
Benzimidazoles, in general, are known to interact with the eukaryotic cytoskeletal protein, tubulin . This interaction is believed to be a key part of their mode of action.
Biochemical Pathways
Benzimidazole derivatives have been shown to inhibit tumor progression through various mechanisms .
Result of Action
Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells .
Action Environment
Benzimidazoles have been reported to be effective corrosion inhibitors for steels and pure metals in extremely aggressive, corrosive acidic media .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with butyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with butyl isothiocyanate in the presence of a strong acid, such as hydrochloric acid, to form the intermediate 1-butyl-2-mercaptobenzimidazole.
Step 2: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Thioethers, acylated products.
Comparison with Similar Compounds
1-Methyl-1H-benzoimidazole-2-thiol: Similar structure but with a methyl group instead of a butyl group.
1-Ethyl-1H-benzoimidazole-2-thiol: Similar structure but with an ethyl group instead of a butyl group.
1-Propyl-1H-benzoimidazole-2-thiol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 1-Butyl-1H-benzoimidazole-2-thiol is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with other molecules. The length of the butyl chain can affect the compound’s hydrophobicity and its ability to penetrate biological membranes, making it distinct from its shorter-chain analogs.
Properties
IUPAC Name |
3-butyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTQTPRJINYNIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385282 |
Source
|
Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-27-5 |
Source
|
Record name | 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67624-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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